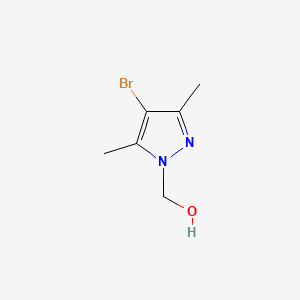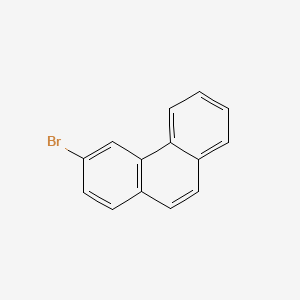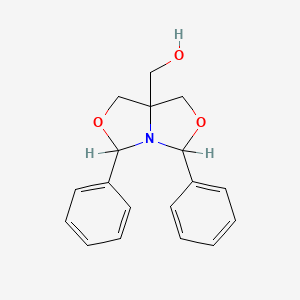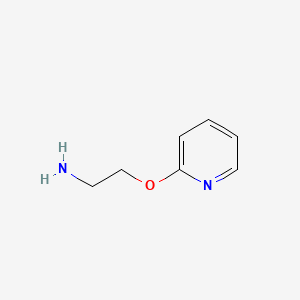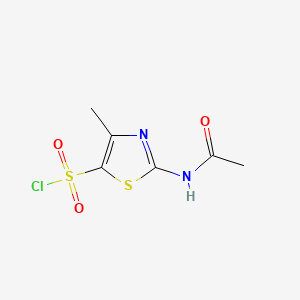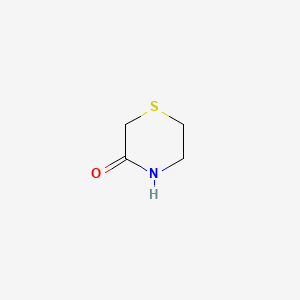
2-Bromomethyl-1,4-benzodioxane
Overview
Description
2-Bromomethyl-1,4-benzodioxane is a clear colorless to greyish or light yellow liquid . Its molecular formula is C9H9BrO2 and it has an average mass of 229.071 Da .
Synthesis Analysis
The synthesis of 2-Bromomethyl-1,4-benzodioxane involves several steps, including the reaction of bromine with methyl groups . More detailed information about the synthesis process can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of 2-Bromomethyl-1,4-benzodioxane consists of a benzodioxane ring with a bromomethyl group attached . More detailed structural analysis can be found in the referenced literature .Chemical Reactions Analysis
The chemical reactions involving 2-Bromomethyl-1,4-benzodioxane are complex and depend on the specific conditions and reactants used . More detailed information about these reactions can be found in the referenced literature .Physical And Chemical Properties Analysis
2-Bromomethyl-1,4-benzodioxane has a molecular weight of 229.07 g/mol . It has a refractive index of 1.5720 and a density of 1.533 g/mL at 25 °C . Its boiling point is 250-251 °C .Scientific Research Applications
Synthesis of Bioactive Molecules
2-Bromomethyl-1,4-benzodioxane is a versatile intermediate in the synthesis of bioactive molecules. It serves as a precursor for various pharmacologically active compounds, including those with antibacterial, anticancer, and enzyme inhibitory activities . The benzodioxane moiety is a common feature in many therapeutic agents due to its ability to interact with biological targets.
Development of Chiral Agents
The compound is used in the preparation of chiral agents, which are essential for creating medications with high eudismic ratios . These ratios are significant in drug design as they measure the difference in activity between enantiomers, allowing for the development of more effective and targeted drugs.
Regioselective Synthesis
Researchers utilize 2-Bromomethyl-1,4-benzodioxane for regioselective synthesis, which is crucial for identifying and separating positional isomers . This process is important in the creation of compounds with specific structural configurations, which can lead to variations in biological activity.
Safety and Hazards
properties
IUPAC Name |
3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFKNVZIFTCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301573 | |
| Record name | 2-(Bromomethyl)-1,4-benzodioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromomethyl-1,4-benzodioxane | |
CAS RN |
2164-34-3 | |
| Record name | 2-(Bromomethyl)-1,4-benzodioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromomethyl-1,4-benzodioxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2164-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Bromomethyl)-1,4-benzodioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-2,3-dihydro-1,4-benzodioxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOMETHYL-1,4-BENZODIOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2VR2E695H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-Bromomethyl-1,4-benzodioxane utilized in polymer chemistry?
A1: 2-Bromomethyl-1,4-benzodioxane acts as a quaternizing agent in the polymerization of 2-ethynylpyridine. [] This process results in the formation of a novel ionic polyacetylene derivative. [] The reaction likely leverages the reactivity of the bromine atom in 2-Bromomethyl-1,4-benzodioxane, allowing it to react with the nitrogen atom of 2-ethynylpyridine. This leads to the incorporation of the 1,4-benzodioxane moiety into the polymer backbone.
Q2: What is the significance of incorporating a 1,4-benzodioxane fragment into new molecules?
A2: The inclusion of a 1,4-benzodioxane fragment within larger structures, such as biheterocycles, can impart desirable physicochemical properties. [] While the specific properties depend on the overall molecular structure, the 1,4-benzodioxane moiety can influence factors like solubility, reactivity, and biological activity. This makes it a valuable building block for developing new materials and potentially bioactive compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



